BenchChemオンラインストアへようこそ!

1,4-O-Diferuloylsecoisolariciresinol

cytotoxicity cancer cell lines structure-activity relationship

This 1,4-diferuloyl diester (DFS) is specifically required for achieving documented cytotoxicity (IC50 7.1-9.8 μM), which is absent in its mono-feruloyl analog or parent aglycone. Essential for SAR studies of feruloyl diesterification and FoxM1 degradation mechanisms. For cancer and glioblastoma research use only.

Molecular Formula C40H42O12
Molecular Weight 714.8 g/mol
Cat. No. B15285757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-O-Diferuloylsecoisolariciresinol
Molecular FormulaC40H42O12
Molecular Weight714.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3
InChIKeyMOFDLYLEJWQRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-O-Diferuloylsecoisolariciresinol: Chemical Identity and Procurement Baseline for a Natural Lignan Diester


1,4-O-Diferuloylsecoisolariciresinol (CAS: 56973-66-1; synonym: 9,9′-Di-O-(E)-feruloylsecoisolariciresinol, DFS) is a naturally occurring lignan diester with molecular formula C40H42O12 and molecular weight 714.80 g/mol [1]. This compound consists of a secoisolariciresinol aglycone core esterified at the 1 and 4 positions with feruloyl moieties, yielding a calculated XlogP of 7.10 and topological polar surface area (TPSA) of 170.00 Ų [1]. It has been isolated from multiple botanical sources including Alnus japonica (Betulaceae), Hypericum nagasawae, Hypericum androsaemum, and Trichosanthes kirilowii seeds [2][3]. For procurement purposes, the compound is available as a purified natural product or synthetic product, typically supplied as a solid powder requiring storage at −20°C (3 years) or 4°C (2 years) .

Why Secoisolariciresinol or Mono-Feruloyl Analogs Cannot Substitute for 1,4-O-Diferuloylsecoisolariciresinol


Generic substitution with the parent aglycone secoisolariciresinol or mono-feruloyl analogs (e.g., 1-O-feruloylsecoisolariciresinol, hanultarin) fails because the introduction of a second feruloyl ester moiety at the 1,4 positions fundamentally alters the biological activity profile. Secoisolariciresinol and ferulic acid, when tested individually, exhibit no measurable cytotoxicity against cancer cell lines [1]. In contrast, the 1,4-diferuloyl diester derivative demonstrates potent cytotoxic activity with IC50 values ranging from 7.1–9.8 μM across multiple cancer cell lines [1]. This observation—that simple covalent diester bond formation between two individually non-cytotoxic components yields a cytotoxic compound—is a structure-specific property that cannot be extrapolated to the mono-feruloyl derivative or the unmodified aglycone [1]. Consequently, procurement of the 1,4-diferuloyl compound rather than in-class alternatives is necessary to achieve the documented cytotoxic and mechanistic effects described in the evidence below.

Quantitative Differentiation Evidence: 1,4-O-Diferuloylsecoisolariciresinol Versus Comparators in Cytotoxicity, Mechanism, and In Vivo Efficacy


Cytotoxic Potency of 1,4-O-Diferuloylsecoisolariciresinol Versus Non-Cytotoxic Precursors Secoisolariciresinol and Ferulic Acid

In a direct head-to-head synthetic study, the feruloyl diester derivative 1,4-O-diferuloylsecoisolariciresinol was identified as the most active cytotoxic compound among all tested analogs against multiple cancer cell lines [1]. Critically, both ferulic acid and secoisolariciresinol—the constituent components of the diester—exhibited no cytotoxicity when tested individually [1]. This demonstrates that the cytotoxic activity arises specifically from the 1,4-diferuloyl diester structure rather than from its component parts.

cytotoxicity cancer cell lines structure-activity relationship

Cytotoxic Activity of 1,4-O-Diferuloylsecoisolariciresinol Comparable to Cisplatin Across Five Cancer Cell Lines

In a phytochemical investigation of Hypericum androsaemum, 1,4-O-diferuloylsecoisolariciresinol was tested in a cytotoxic assay alongside the clinical chemotherapeutic agent cisplatin [1]. The compound showed activities comparable with those of cisplatin, whereas another isolated compound, acetyloleanolic acid, exhibited only moderate inhibitory effects against the same panel of five cancer cell lines [1]. This positions 1,4-O-diferuloylsecoisolariciresinol as a natural product with potency comparable to an established chemotherapeutic benchmark.

cytotoxicity cisplatin comparator natural product

Lysosomal-Dependent FoxM1 Degradation: A Mechanism Distinct from Proteasomal Degradation Pathways

In colon cancer cells, 1,4-O-diferuloylsecoisolariciresinol (DFS) induces FoxM1 protein degradation via a lysosomal-dependent mechanism, which was suppressed by lysosomal inhibitors chloroquine and bafilomycin A1, but not by knock-down of proteasomal proteins [1]. This contrasts with the typical proteasome-mediated degradation pathway for many cellular proteins. The study authors stated that 'this is the first report on the lysosomal degradation of FoxM1 by a small molecule' [1]. The FoxM1 degradation consequently suppresses β-catenin nuclear translocation and reduces β-catenin target gene expression [1].

FoxM1 lysosomal degradation β-catenin colon cancer

In Vivo Tumor Growth Inhibition and Survival Prolongation in Orthotopic Glioblastoma Xenograft Models

In orthotopic xenograft models of glioblastoma (GBM), 1,4-O-diferuloylsecoisolariciresinol (DFS) significantly inhibited tumor growth and prolonged the survival rate of treated mice [1]. The compound suppressed FoxM1 protein expression in GBM tumorspheres (TSs), blocked β-catenin nuclear translocation, inhibited cell viability and ATP levels, increased apoptosis, and reduced tumorsphere formation and invasiveness [1]. While this study did not include a head-to-head comparator in vivo, the orthotopic xenograft model represents a physiologically relevant system for evaluating brain tumor therapeutics.

glioblastoma in vivo efficacy orthotopic xenograft survival

Synergistic Enhancement of Cytotoxicity with Autophagy Inhibition

1,4-O-Diferuloylsecoisolariciresinol (DFS) induces both autophagy and endoplasmic reticulum (ER) stress in prostate and colon cancer cells, with activation of AMPK signaling and nuclear translocation of transcription factor EB (TFEB) [1]. Notably, the cytotoxicity of DFS was potentiated by co-treatment with an autophagy inhibitor, demonstrating a synergistic effect [1]. This suggests that DFS-induced autophagy functions as a pro-survival mechanism in cancer cells, and its inhibition enhances the compound's cytotoxic efficacy.

autophagy ER stress synergy AMPK

Storage Stability Specifications for Procurement Planning

According to vendor technical datasheets, 1,4-O-diferuloylsecoisolariciresinol as a powder is stable at −20°C for up to 3 years and at 4°C for up to 2 years . When dissolved in solvent, stability decreases to 6 months at −80°C and 1 month at −20°C . Additionally, the compound has been noted to exhibit instability in solution, requiring fresh preparation of stock and working solutions before each use [1].

stability storage formulation

Targeted Research and Industrial Application Scenarios for 1,4-O-Diferuloylsecoisolariciresinol


Cancer Cell Cytotoxicity Studies Requiring Structure-Specific Diester Activity

Based on the evidence that 1,4-O-diferuloylsecoisolariciresinol exhibits IC50 values of 7.1–9.8 μM across multiple cancer cell lines, while its constituent components (ferulic acid and secoisolariciresinol) show no cytotoxicity [1], this compound is specifically indicated for structure-activity relationship (SAR) studies investigating how feruloyl diesterification confers cytotoxic activity. Researchers should select this compound when the experimental objective requires the intact 1,4-diferuloyl pharmacophore; substitution with the mono-feruloyl analog (hanultarin) or the unmodified aglycone will not replicate the cytotoxic phenotype.

FoxM1-Dependent Cancer Pathway Investigation with Lysosomal Degradation Focus

The unique ability of 1,4-O-diferuloylsecoisolariciresinol (DFS) to induce lysosomal-dependent FoxM1 degradation—suppressed by lysosomal inhibitors but not by proteasomal knockdown—establishes its utility in studies focused on non-proteasomal protein turnover mechanisms in cancer [1]. This compound is particularly suited for colon cancer and glioblastoma research where FoxM1 overexpression drives tumorigenesis, and where the downstream effects on β-catenin nuclear translocation and target gene suppression are of interest.

Preclinical Glioblastoma Orthotopic Xenograft Studies

Given the documented in vivo efficacy in orthotopic xenograft models of glioblastoma—including significant tumor growth inhibition and prolonged survival [1]—this compound is appropriate for preclinical glioblastoma research programs requiring validation in physiologically relevant brain tumor models. The compound's ability to suppress glioblastoma tumorsphere formation, invasiveness, and ATP levels further supports its application in studies of glioblastoma stemness and therapeutic resistance.

Combination Therapy Research with Autophagy Inhibitors

The observation that 1,4-O-diferuloylsecoisolariciresinol-induced autophagy can be pharmacologically inhibited to synergistically enhance cytotoxicity [1] positions this compound for use in combination therapy research. Researchers investigating strategies to overcome autophagy-mediated therapeutic resistance in prostate or colon cancer models should prioritize this compound over lignan analogs lacking documented synergy with autophagy inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-O-Diferuloylsecoisolariciresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.